molecular formula C7H6ClF2N B2438290 2-Chloro-3-(1,1-difluoroethyl)pyridine CAS No. 1335059-01-2

2-Chloro-3-(1,1-difluoroethyl)pyridine

Cat. No.: B2438290
CAS No.: 1335059-01-2
M. Wt: 177.58
InChI Key: HDMHZDHLHJWLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Chloro-3-(1,1-difluoroethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The difluoroethyl group can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Chloro-3-(1,1-difluoroethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Chloro-3-(1,1-difluoroethyl)pyridine can be compared with other similar compounds such as:

    2-Chloro-4-(1,1-difluoroethyl)pyridine: This compound has a similar structure but differs in the position of the difluoroethyl group.

    3-Chloro-2-(1,1-difluoroethyl)pyridine: Another isomer with the chlorine and difluoroethyl groups in different positions.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and applications .

Properties

IUPAC Name

2-chloro-3-(1,1-difluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-7(9,10)5-3-2-4-11-6(5)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMHZDHLHJWLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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